1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
The compound “1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons .Chemical Reactions Analysis
The chemical reactions of pyrrolidine derivatives involve a variety of processes. For instance, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical and Chemical Properties Analysis
Pyrrolidine is a colourless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .Scientific Research Applications
C-H Functionalization of Cyclic Amines Cyclic amines, including pyrrolidine, undergo redox-annulations with α,β-unsaturated aldehydes and ketones in the presence of carboxylic acid. This process generates a conjugated azomethine ylide followed by 6π-electrocyclization and, in some cases, tautomerization. The resulting ring-fused pyrrolines can be oxidized to pyrroles or reduced back to pyrrolidines, demonstrating a versatile approach to synthesizing complex nitrogen-containing heterocycles (Kang et al., 2015).
Synthesis of Pyrrolidin-1-oxyl Fatty Acids The Michael addition of a nitroalkane to an α,β-unsaturated ketone leads to γ-nitroketone, which upon ring closure forms pyrrolin-1-yl oxide. This intermediate reacts with Grignard reagents to yield pyrrolidin-1-oxyl compounds. These steps outline a versatile method for synthesizing mono- and di-carboxylic acid derivatives of pyrrolidin-1-oxyl, showcasing its application in generating spin labels for research purposes (Hideg & Lex, 1984).
Lanthanide-based Coordination Polymers Derivatives of 3,5-dihydroxy benzoic acid, when modified with benzyl and pyridyl moieties, support the synthesis of lanthanide coordination compounds. These compounds, characterized by their photophysical properties, demonstrate the utility of aromatic carboxylic acids in assembling materials with potential applications in light harvesting and luminescence (Sivakumar et al., 2011).
Synthesis of Bicyclic Systems A one-pot condensation involving 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes results in the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. This methodology highlights the role of pyrrolidine derivatives in the synthesis of compounds with predicted biological activity, demonstrating the chemical versatility and potential for drug discovery (Kharchenko et al., 2008).
Mechanism of Action
Target of Action
The compound “1-(Pyrrolidin-3-yl)pyrrolidine-2-carboxylic acid” contains a pyrrolidine ring, which is a common structure in many biologically active compounds .
Mode of Action
Without specific studies on “this compound”, it’s hard to determine its exact mode of action. Compounds with a pyrrolidine structure often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrrolidine derivatives have been found to affect various biochemical pathways, depending on their specific structure and the biological target they interact with .
Pharmacokinetics
The pyrrolidine structure is known to influence the pharmacokinetic properties of drugs, including their absorption and distribution .
Result of Action
Pyrrolidine derivatives can have various effects at the molecular and cellular level, depending on their specific structure and the biological target they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of drugs .
Future Directions
Biochemical Analysis
Biochemical Properties
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Cellular Effects
Pyrrolidine derivatives have been shown to possess various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Molecular Mechanism
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Temporal Effects in Laboratory Settings
Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially change over time .
Dosage Effects in Animal Models
Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially vary with different dosages .
Metabolic Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Transport and Distribution
Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially affect its localization or accumulation .
Subcellular Localization
Pyrrolidine derivatives have been shown to possess various biological activities, which could potentially affect its activity or function .
Properties
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(13)8-2-1-5-11(8)7-3-4-10-6-7/h7-8,10H,1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAKNSJXZVNHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCNC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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